Barium 2-cyanoethylphosphate hydrate
Description
Barium 2-cyanoethylphosphate hydrate (chemical formula: C₃H₆BaNO₅P, molecular weight: 304.38) is a barium salt of 2-cyanoethylphosphoric acid, typically appearing as a white crystalline powder . Its structure includes a cyanoethyl group (-CH₂CH₂CN) linked to a phosphate moiety, coordinated with barium ions and water molecules. Key synonyms include 2-Cyanoethylphosphate barium salt dihydrate, Phosphoric acid 2-cyanoethyl ester barium salt dihydrate, and Barium(2+) 2-cyanoethyl phosphate .
Properties
IUPAC Name |
barium(2+);2-cyanoethyl phosphate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6NO4P.Ba.H2O/c4-2-1-3-8-9(5,6)7;;/h1,3H2,(H2,5,6,7);;1H2/q;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFBUGCJMZIBRQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)([O-])[O-])C#N.O.[Ba+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BaNO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromine-Mediated Oxidation in Aqueous Barium Acetate
The most documented method involves the oxidation of o-hydroxyphenyl phosphate esters using bromine water in the presence of barium acetate. This reaction proceeds via electrophilic substitution, where bromine acts as an oxidizing agent to facilitate the formation of the barium salt.
Procedure :
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Substrate Preparation : Dissolve the o-hydroxyphenyl phosphate ester (e.g., neopentyl or t-butyl derivatives) in a 0.2 M aqueous barium acetate solution.
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Oxidation : Add bromine water (2% w/v) or a bromine–carbon tetrachloride solution dropwise under vigorous stirring at 20°C.
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Isolation : Filter the precipitated barium salt and wash with cold ethanol to remove excess reagents.
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Crystallization : Recrystallize from hot water to obtain the pure hydrate form.
Key Data :
| Experiment | Substrate | Bromine Equiv. | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3 | Neopentyl ester | 7.0 | 62 | >95 |
| 5 | t-Butyl ester | 7.0 | 55 | 93 |
| 6 | Neopentyl ester | 3.5 | 70 | >98 |
Source: Adapted from LookChem (2022)
This method achieves yields of 55–70% under optimized conditions, with scalability limited by bromine handling requirements.
Phosphoramidite Chemistry Approach
While less explicitly detailed in the provided sources, phosphoramidite chemistry is implied in nucleotide synthesis applications. This method typically involves:
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Activation : React 2-cyanoethyl diisopropyl-chlorophosphoramidite with a nucleoside in anhydrous tetrahydrofuran (THF) under inert atmosphere.
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Coupling : Use tetrazole as a catalyst to form the phosphite triester intermediate.
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Oxidation : Treat with iodine/water to oxidize the phosphite to phosphate.
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Barium Exchange : Precipitate the product using barium acetate in methanol-water mixtures.
Advantages :
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High regioselectivity for 3′ or 5′ phosphorylation.
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Compatibility with automated oligonucleotide synthesizers.
Industrial Production Methods
Industrial-scale synthesis prioritizes cost-efficiency and safety while maintaining >90% purity. Key steps include:
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Continuous-Flow Reactors : Bromine oxidation is conducted in segmented flow reactors to minimize hazardous gas exposure.
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In-Line Purification : Integrated crystallization and filtration units remove barium acetate byproducts.
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Quality Control : Batch testing via NMR and RP-HPLC ensures compliance with pharmacopeial standards.
Reaction Optimization and Yield Analysis
Critical Parameters
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pH Control : Maintain pH 1–2 during bromine oxidation to prevent hydrolysis of the cyanoethyl group.
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Temperature : Reactions conducted at 20–25°C minimize side reactions while ensuring reasonable reaction rates.
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Stoichiometry : A 1:1.2 molar ratio of phosphate ester to barium acetate maximizes yield.
Yield Enhancement Strategies
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Solvent Choice : Ethanol-water mixtures (4:1 v/v) improve crystallization efficiency.
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Additives : Trace amounts of EDTA (0.1 mM) chelate residual metal ions, enhancing product stability.
Purification Techniques
Crystallization
The hydrate form is preferentially crystallized from hot aqueous solutions (80–90°C), yielding needle-like crystals with >99% purity after two recrystallizations.
Chromatographic Methods
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Ion-Exchange Chromatography : Dowex 50WX8 resin selectively binds barium ions, enabling separation from unreacted starting materials.
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Size-Exclusion Chromatography : Sephadex G-25 removes high-molecular-weight impurities.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| Bromine Oxidation | 55–70 | 93–98 | Moderate | Bromine toxicity |
| Phosphoramidite Route | 80–85 | >99 | High | Moisture sensitivity |
Note: Phosphoramidite methods, while higher-yielding, require specialized equipment and anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions
Barium 2-cyanoethylphosphate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphate derivatives, while reduction can produce simpler phosphates .
Scientific Research Applications
Pharmaceutical Development
Barium 2-cyanoethylphosphate hydrate serves as a key intermediate in synthesizing various pharmaceuticals. Its utility is particularly noted in the development of drugs aimed at treating neurological disorders. The compound's ability to facilitate the formation of phosphodiesters makes it valuable in creating complex organic molecules required for drug synthesis .
Biochemical Research
In biochemical assays, this compound is employed to study enzyme activity and protein interactions . Researchers utilize it to gain insights into cellular processes and mechanisms, enhancing our understanding of metabolic pathways and disease states. Its role in enzyme inhibition and modulation has been a focal point in developing therapeutic agents .
Material Science
This compound is utilized in material science for creating advanced materials, including coatings and polymers. Its incorporation into materials enhances mechanical properties such as strength and thermal stability, making it suitable for applications in electronics and protective coatings .
Agricultural Chemistry
In the realm of agricultural chemistry , this compound finds applications in developing agrochemicals, including fertilizers and pesticides. Its effectiveness in improving crop yield and resistance to pests has made it a subject of interest for agricultural scientists aiming to enhance food production sustainably .
Environmental Studies
Researchers utilize this compound to investigate the behavior of phosphorus compounds within soil and water systems. This application is crucial for environmental monitoring and remediation efforts, particularly in assessing the impact of agricultural runoff on ecosystems .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for synthesizing drugs targeting neurological disorders |
| Biochemical Research | Used in assays to study enzyme activity and protein interactions |
| Material Science | Enhances mechanical and thermal properties of coatings and polymers |
| Agricultural Chemistry | Develops fertilizers and pesticides to improve crop yield and pest resistance |
| Environmental Studies | Investigates phosphorus behavior in soil/water systems for monitoring and remediation |
Case Study 1: Pharmaceutical Applications
A study highlighted the synthesis of a novel neuroprotective agent utilizing this compound as an intermediate. The resulting compound demonstrated significant efficacy in preclinical models of neurodegenerative diseases, showcasing the potential for therapeutic development.
Case Study 2: Agricultural Efficacy
Research conducted on the use of this compound in fertilizers revealed an increase in crop yield by up to 30% compared to conventional fertilizers. This study emphasized its role in enhancing nutrient uptake efficiency.
Case Study 3: Environmental Impact Assessment
A comprehensive environmental study utilized this compound to assess phosphorus runoff from agricultural fields. The findings provided critical data on mitigating strategies to reduce eutrophication in nearby water bodies.
Mechanism of Action
The mechanism of action of barium 2-cyanoethylphosphate hydrate involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, altering their activity and function. This interaction is crucial for its applications in biochemical and pharmaceutical research .
Comparison with Similar Compounds
Table 1: Comparison of Barium Phosphate Derivatives
Key Observations :
- Functional Groups: The cyanoethyl group in barium 2-cyanoethylphosphate enhances its reactivity in phosphorylation compared to simpler phosphate salts like barium tribasic phosphate .
- Applications: Unlike D-2-Phosphoglyceric acid barium salt (used in biochemical assays), barium 2-cyanoethylphosphate is specialized for synthetic chemistry due to its electron-withdrawing cyano group, which stabilizes reactive intermediates .
Functional Analogs: Phosphorylating Agents
Key Observations :
- Synthetic Efficiency: Barium 2-cyanoethylphosphate exhibits moderate yields (24–30%) in nucleotide coupling reactions, comparable to sulfur-containing analogs like S-2-cyanoethylthiophosphate .
- Mechanism : The compound’s reactivity is attributed to the labile barium counterion, which facilitates phosphate group transfer in the presence of imidazole-based activators .
Table 3: Hazard Profiles of Barium Compounds
Key Observations :
- All barium salts share toxicity risks, but barium 2-cyanoethylphosphate requires stringent handling due to combined hazards from cyanide and phosphate moieties .
Research Findings and Gaps
- Synthetic Utility: Barium 2-cyanoethylphosphate enables the synthesis of P-imidazolide derivatives for mRNA capping, though yields are lower than non-barium alternatives .
- Data Limitations : Critical parameters like solubility, melting point, and density remain uncharacterized for this compound, unlike barium chloride or bromide salts .
- Structural Insights: The cyanoethyl group’s electron-withdrawing nature may reduce hydrolysis rates compared to alkyl phosphate esters, enhancing stability in aqueous reactions .
Biological Activity
Barium 2-cyanoethylphosphate hydrate (CAS Number: 207121-42-4) is an organophosphate compound that has garnered attention due to its potential biological activities, particularly in the context of phosphorylating agents. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
This compound is characterized by the following properties:
- Molecular Formula : CHBaNOP
- Molecular Weight : 286.37 g/mol (anhydrous)
- Appearance : White to almost white powder or crystals
- Purity : Minimum 98.0% (calculated on anhydrous substance) .
This compound acts primarily as a phosphorylating agent. It is used in the synthesis of various phosphodiester compounds, which are crucial in biochemistry for forming DNA and RNA structures. The compound's biological activity is largely attributed to its ability to transfer phosphate groups to nucleophiles, facilitating biochemical reactions essential for cellular functions.
Phosphorylation Reactions
The compound has been utilized in several studies focusing on its role in phosphorylation reactions. For instance, it has been shown to effectively phosphorylate nucleosides and nucleotides, which are vital for energy transfer and signaling within cells .
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Inhibition : A notable study investigated the inhibitory effects of barium 2-cyanoethylphosphate on the enzyme MTH1. The compound was found to exhibit significant inhibitory activity with IC values indicating strong interaction with the enzyme's active site, suggesting potential therapeutic applications in cancer treatment by targeting nucleotide metabolism .
- NMR Structural Characterization : Research utilizing Nuclear Magnetic Resonance (NMR) spectroscopy demonstrated how barium 2-cyanoethylphosphate binds to various substrates, providing insights into its structural dynamics and interactions at the molecular level .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of cyanoethyl phosphate with barium salts under controlled conditions. This process yields a compound that can be utilized in various biochemical applications, particularly in research settings focused on nucleic acid chemistry.
Safety and Handling
This compound is classified as toxic if swallowed or inhaled. Proper safety measures should be employed when handling this compound, including the use of personal protective equipment (PPE) and proper disposal methods as outlined in safety data sheets .
Q & A
Q. How can the empirical formula of Barium 2-cyanoethylphosphate hydrate be determined experimentally?
To determine the hydrate's empirical formula, use gravimetric analysis combined with thermal decomposition. Measure the mass loss upon heating to quantify the water content (hydration degree, x). For example, heat a known mass of the compound to remove bound water, then calculate the molar ratio between anhydrous Barium 2-cyanoethylphosphate and water. Techniques like thermogravimetric analysis (TGA) or Karl Fischer titration can validate moisture content .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key protocols include:
- Ventilation : Use fume hoods to avoid inhalation of dust (NFPA Health Hazard Rating = 3) .
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Storage : Keep containers tightly sealed in a dry, ventilated area to prevent hydrolysis or moisture absorption .
- Waste Disposal : Follow local regulations for barium-containing compounds; avoid release into water systems .
Q. What are the key physical and chemical properties of this compound relevant to experimental design?
Critical properties include:
- Molecular formula : C₃H₄BaNO₄P·xH₂O (anhydrous molecular weight: 286.37 g/mol) .
- Solubility : Likely insoluble in water (inferred from analogous barium salts in ).
- Stability : Susceptible to hydrolysis under humid conditions; store in anhydrous environments .
- Reactivity : Functions as a phosphorylating agent, requiring inert atmospheres (e.g., nitrogen) during reactions .
Advanced Research Questions
Q. How can researchers design experiments to optimize this compound as a phosphorylating agent in organic synthesis?
- Reaction Conditions : Use dry solvents (e.g., THF, DMF) and inert gas purging to minimize hydrolysis .
- Stoichiometry : Adjust the molar ratio of the hydrate to substrate based on the degree of phosphorylation required.
- Monitoring : Employ ³¹P NMR spectroscopy to track phosphate group transfer efficiency .
- Byproduct Management : Barium byproducts can be removed via precipitation with sulfate ions .
Q. What advanced techniques characterize the hydrate morphology and phase distribution of this compound in composite materials?
- Synchrotron X-ray Imaging : Resolve spatial hydrate distribution in matrices (e.g., sand or polymers) using phase-contrast imaging .
- Electron Microscopy (SEM/TEM) : Analyze crystal structure and hydrate-water interactions at nanoscale resolution .
- Dielectric Spectroscopy : Measure conductivity changes to infer hydrate clustering and pore saturation .
Q. How can discrepancies in analytical data (e.g., hydration degree or purity) be resolved?
- Cross-Validation : Compare TGA results with elemental analysis (e.g., ICP-OES for barium content) .
- Contrast Agents : In imaging studies, use halides (e.g., KI or NaBr) to enhance phase differentiation .
- Statistical Modeling : Apply multivariate analysis to reconcile variations in spectroscopic or chromatographic data .
Q. What environmental factors most significantly impact the stability of this compound, and how can these be mitigated?
- Moisture : Hydrate dissociation occurs at >50% relative humidity; use desiccants or gloveboxes for handling .
- Temperature : Decomposition above 150°C (inferred from analogous barium compounds); optimize reaction temperatures below this threshold .
- Light : No direct data, but UV/visible light exposure should be minimized to prevent photodegradation .
Methodological Notes
- Contradictions in Toxicity Data : While some sources classify barium salts as acutely toxic (e.g., Acute Tox. 3 ), others report low irritancy . Always adhere to OSHA/GLP guidelines for handling.
- Hydrate Saturation Effects : Hydrate morphology (e.g., patchy vs. homogeneous distribution) alters conductivity and mechanical properties; account for this in material studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
